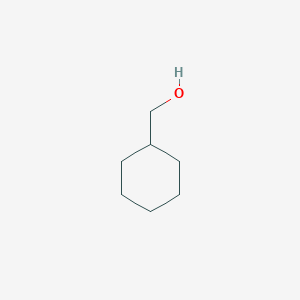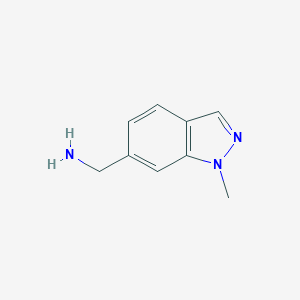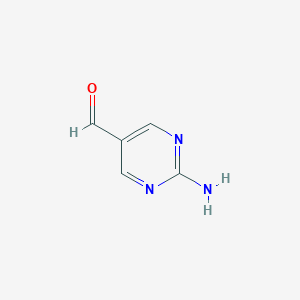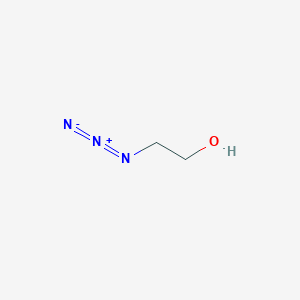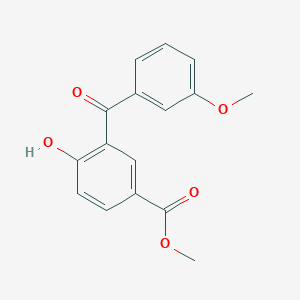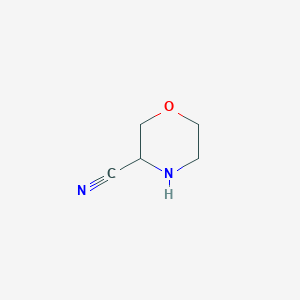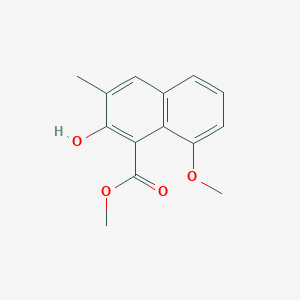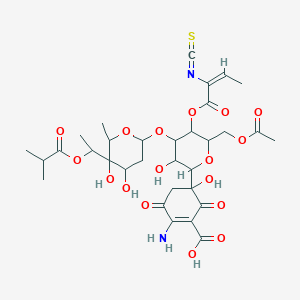
O-Demethylpaulomycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Demethylpaulomycin B is a natural product that belongs to the paulomycin family of antibiotics. It was first isolated from the fermentation broth of Streptomyces paulus in 1985. O-Demethylpaulomycin B has shown great potential in scientific research due to its unique structure and biological activities.
Wirkmechanismus
The mechanism of action of O-Demethylpaulomycin B involves the inhibition of DNA and RNA synthesis in bacterial cells. It also disrupts the cell membrane integrity, leading to cell death. O-Demethylpaulomycin B has been shown to target a range of bacterial species, including both Gram-positive and Gram-negative bacteria.
Biochemische Und Physiologische Effekte
O-Demethylpaulomycin B has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal species, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. O-Demethylpaulomycin B has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
O-Demethylpaulomycin B has several advantages for lab experiments. It is a natural product with potent biological activities, making it a valuable tool for studying various biological processes. However, O-Demethylpaulomycin B has some limitations, including its low solubility in water and its potential toxicity to mammalian cells.
Zukünftige Richtungen
There are several future directions for research on O-Demethylpaulomycin B. One area of research could focus on the synthesis of analogs with improved activity and reduced toxicity. Another area of research could focus on the development of novel drug delivery systems to improve the solubility and bioavailability of O-Demethylpaulomycin B. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of O-Demethylpaulomycin B.
Synthesemethoden
O-Demethylpaulomycin B can be synthesized by using Streptomyces paulus as a host organism. The biosynthetic pathway involves the action of several enzymes, including polyketide synthases and nonribosomal peptide synthetases. The synthesis of O-Demethylpaulomycin B can also be achieved through chemical synthesis, which involves the use of various chemical reactions.
Wissenschaftliche Forschungsanwendungen
O-Demethylpaulomycin B has been extensively studied for its biological activities and potential applications in scientific research. It has been found to exhibit potent antibacterial, antifungal, and antiviral activities. O-Demethylpaulomycin B has also been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
113592-08-8 |
|---|---|
Produktname |
O-Demethylpaulomycin B |
Molekularformel |
C32H42N2O17S |
Molekulargewicht |
758.7 g/mol |
IUPAC-Name |
3-[6-(acetyloxymethyl)-4-[4,5-dihydroxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-3-hydroxy-5-[(E)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C32H42N2O17S/c1-7-16(34-11-52)30(43)51-24-18(10-46-15(6)35)49-27(31(44)9-17(36)22(33)21(26(31)39)28(40)41)23(38)25(24)50-20-8-19(37)32(45,13(4)47-20)14(5)48-29(42)12(2)3/h7,12-14,18-20,23-25,27,33,37-39,44-45H,8-10H2,1-6H3,(H,40,41)/b16-7+,33-22? |
InChI-Schlüssel |
VUSAGQZKPBHCGW-FRKPEAEDSA-N |
Isomerische SMILES |
C/C=C(\C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)/N=C=S |
SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |
Kanonische SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)O)O)C3(CC(=O)C(=C(C3=O)C(=O)O)N)O)COC(=O)C)N=C=S |
Synonyme |
O-demethylpaulomycin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



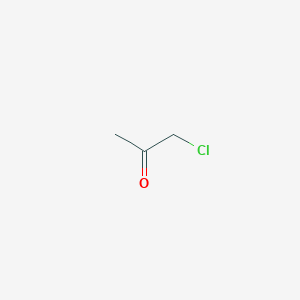
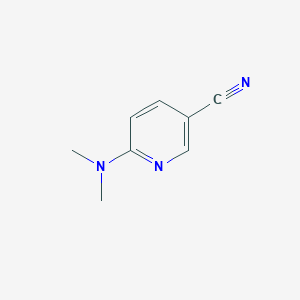
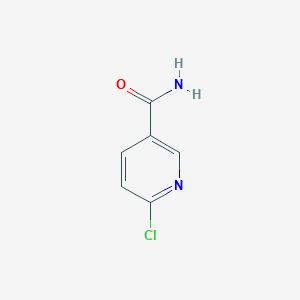
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
